![molecular formula C12H12N2O3S B12911804 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- CAS No. 823220-02-6](/img/structure/B12911804.png)
3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can be subsequently oxidized to form the desired isoxazole compound . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different isoxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, bases such as triethylamine, and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and ambient pressure.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3,5-Disubstituted isoxazoles
- 4-Arylidene-3-methyl isoxazole-5(4H)-ones
- Isoxazole-4-carbaldehydes
Uniqueness
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-hydroxy group and p-tolylthio substituent contribute to its reactivity and potential therapeutic applications, distinguishing it from other isoxazole derivatives .
Propiedades
Número CAS |
823220-02-6 |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
N-hydroxy-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8-2-4-10(5-3-8)18-7-9-6-11(14-17-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
Clave InChI |
MCAULNHDCJOBLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC2=CC(=NO2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




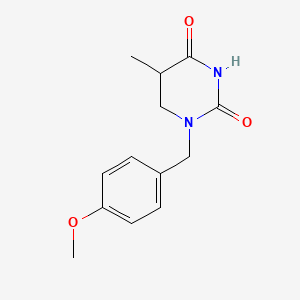
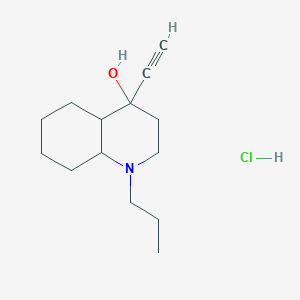
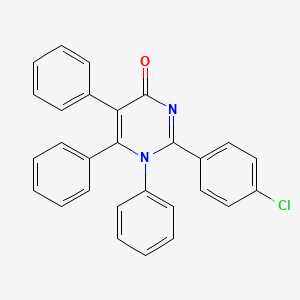
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

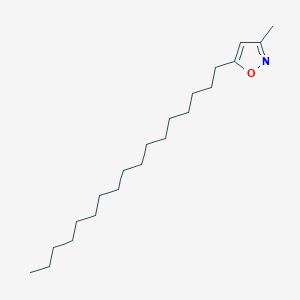
![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)
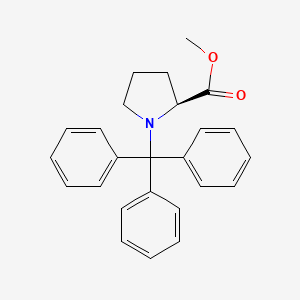
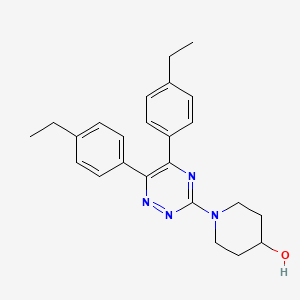
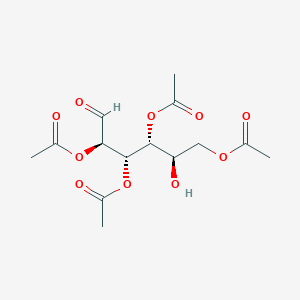
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
